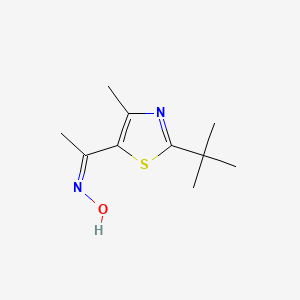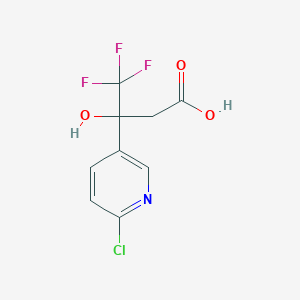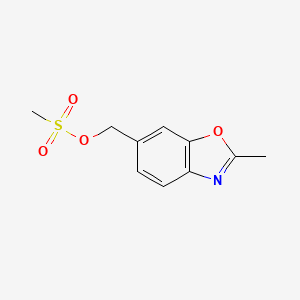
(2-Methyl-6-benzoxazolyl)methyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-6-benzoxazolyl)methyl Methanesulfonate is a chemical compound known for its unique structure and properties. It belongs to the class of benzoxazole derivatives, which are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .
Preparation Methods
The synthesis of (2-Methyl-6-benzoxazolyl)methyl Methanesulfonate typically involves the reaction of 2-methyl-6-benzoxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
(2-Methyl-6-benzoxazolyl)methyl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.
Scientific Research Applications
(2-Methyl-6-benzoxazolyl)methyl Methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-6-benzoxazolyl)methyl Methanesulfonate involves its role as an alkylating agent. It primarily acts by methylating DNA at specific sites, leading to disruptions in DNA replication and transcription. This action can result in cell death, making it a potential candidate for anticancer therapies . The molecular targets include guanine and adenine bases in DNA, and the pathways involved are related to DNA damage response and repair mechanisms .
Comparison with Similar Compounds
(2-Methyl-6-benzoxazolyl)methyl Methanesulfonate can be compared with other benzoxazole derivatives such as:
2-(Chloromethyl)-6-benzoxazole: Similar in structure but with a chlorine atom instead of the methanesulfonate group.
2-Methylbenzoxazole: Lacks the methanesulfonate group, making it less reactive in certain chemical reactions.
Benzoxazole: The parent compound, which forms the basis for various derivatives with different functional groups.
Properties
Molecular Formula |
C10H11NO4S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
(2-methyl-1,3-benzoxazol-6-yl)methyl methanesulfonate |
InChI |
InChI=1S/C10H11NO4S/c1-7-11-9-4-3-8(5-10(9)15-7)6-14-16(2,12)13/h3-5H,6H2,1-2H3 |
InChI Key |
ATDUVPCOSYMWKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


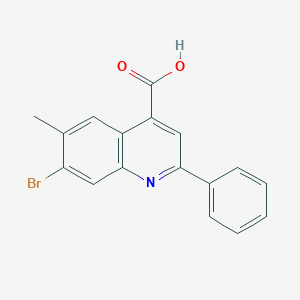
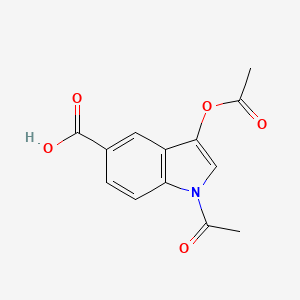
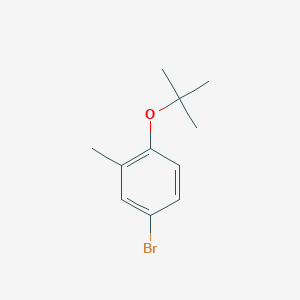
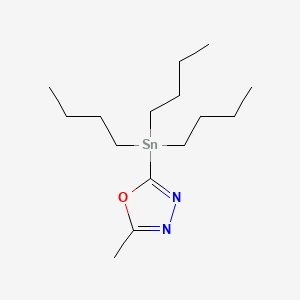
![tert-Butyl 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetate](/img/structure/B13707784.png)
![1-Chloro-8-isobutylbenzo[4,5]thieno[2,3-c]pyridine](/img/structure/B13707787.png)
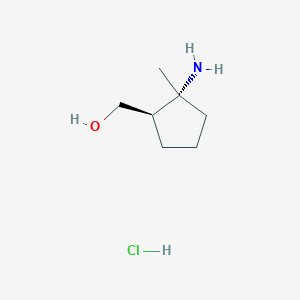
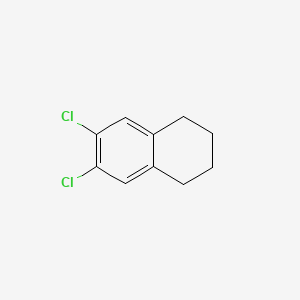
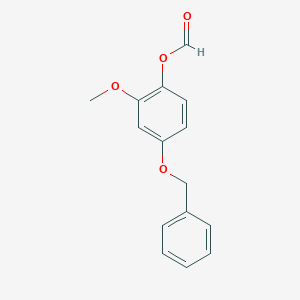

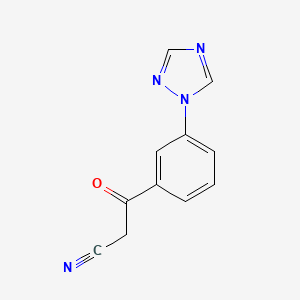
![Methyl 3-Fluoro-5-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B13707833.png)
